(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Brand Name: Vulcanchem
CAS No.: 924854-60-4
VCID: VC20906322
InChI: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

CAS No.: 924854-60-4

Cat. No.: VC20906322

Molecular Formula: C19H29NO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol - 924854-60-4

Specification

CAS No. 924854-60-4
Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
IUPAC Name (2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Standard InChI InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
Standard InChI Key WEQLWGNDNRARGE-OIISXLGYSA-N
Isomeric SMILES CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Canonical SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Introduction

The compound (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic molecule belonging to the pyridoisoquinoline class. It is known as a metabolite of tetrabenazine, a drug used primarily for the treatment of chorea associated with Huntington's disease . This compound is of interest due to its structural complexity and potential biological activities.

Synthesis and Preparation

The synthesis of pyridoisoquinoline derivatives often involves complex multi-step reactions. While specific methods for synthesizing (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol are not widely detailed in available literature, related compounds are typically prepared through reactions involving isoquinoline and pyridine derivatives .

Biological Activity and Applications

  • Metabolite of Tetrabenazine: As a metabolite of tetrabenazine, this compound may share some pharmacological properties with its parent drug, such as effects on dopamine and serotonin systems .

  • Potential Therapeutic Uses: While not directly used as a therapeutic agent, its study could provide insights into the metabolism and efficacy of tetrabenazine.

ApplicationDescription
Metabolite of TetrabenazineShares pharmacological properties with tetrabenazine
Potential Therapeutic UsesCould provide insights into tetrabenazine metabolism

Research Findings and Future Directions

Research on this compound is limited, but its connection to tetrabenazine suggests potential areas of study, including pharmacokinetics and pharmacodynamics. Further investigation could reveal more about its biological activities and potential applications.

Area of StudyPotential Findings
PharmacokineticsUnderstanding metabolism and distribution
PharmacodynamicsInvestigating effects on neurotransmitter systems

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